2-(2-Bromo-1,1-dimethylethyl)naphthalene
Description
Properties
CAS No. |
225918-09-2 |
|---|---|
Molecular Formula |
C14H15Br |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
2-(1-bromo-2-methylpropan-2-yl)naphthalene |
InChI |
InChI=1S/C14H15Br/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 |
InChI Key |
GLBZZIQUWCOGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromo-2-methylpropan-2-yl)naphthalene typically involves the bromination of 2-methylpropan-2-yl naphthalene. One common method is the reaction of 2-methylpropan-2-yl naphthalene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of 2-(1-bromo-2-methylpropan-2-yl)naphthalene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-bromo-2-methylpropan-2-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding naphthalene derivative
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dehalogenated naphthalene derivatives
Scientific Research Applications
2-(1-bromo-2-methylpropan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-bromo-2-methylpropan-2-yl)naphthalene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-methylnaphthalene (CAS 2586-62-1)
- Structure : Naphthalene with bromine at position 1 and a methyl group at position 2.
- Molecular Formula : C₁₁H₉Br; Molecular Weight : 221.10 g/mol .
- Key Differences :
- The methyl group in 1-bromo-2-methylnaphthalene is smaller and less sterically hindering than the dimethylethyl group in the target compound.
- The bromine in 1-bromo-2-methylnaphthalene is directly attached to the naphthalene ring, whereas in the target compound, bromine is part of an alkyl side chain.
- Reactivity : Studies on carbon-bromine bond dissociation in 1-bromo-2-methylnaphthalene suggest that bromine’s position and adjacent substituents significantly influence bond stability and reactivity in substitution reactions .
1-Bromo-2,7-dimethylnaphthalene
- Structure : Bromine at position 1 and methyl groups at positions 2 and 6.
- Key Differences :
- The additional methyl group at position 7 increases steric hindrance compared to the target compound’s single bulky substituent.
- Both compounds exhibit reduced solubility in polar solvents due to hydrophobic substituents, but the dimethylethyl group in the target compound likely exacerbates this effect.
1-(2-Bromoethyl)naphthalene (CAS 13686-49-2)
- Structure : A bromoethyl (-CH₂CH₂Br) chain attached to naphthalene.
- Molecular Formula : C₁₂H₁₁Br; Molecular Weight : 235.12 g/mol .
- Key Differences :
- The linear bromoethyl chain imparts different solubility and reactivity profiles compared to the branched dimethylethyl group.
- The target compound’s tert-butyl-like structure may enhance thermal stability but reduce electrophilic substitution reactivity due to steric effects.
1-Bromo-4-methoxynaphthalene
- Structure : Bromine at position 1 and a methoxy group at position 4.
- Key Differences :
- The methoxy group is electron-donating, activating the ring for electrophilic substitution, whereas the dimethylethyl group in the target compound is electron-withdrawing via inductive effects.
- The target compound’s substituent directs incoming electrophiles to specific positions on the naphthalene ring, contrasting with the methoxy group’s ortho/para-directing behavior .
Physicochemical Properties and Toxicology
Physical Properties
Toxicological Considerations
- Naphthalene Derivatives : Brominated naphthalenes are generally less studied than parent naphthalene, which is associated with hemolytic anemia and respiratory effects .
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